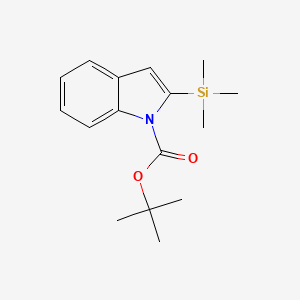

1-Boc-2-trimethylsilanyl-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-trimethylsilylindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2Si/c1-16(2,3)19-15(18)17-13-10-8-7-9-12(13)11-14(17)20(4,5)6/h7-11H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABGOFOVJJKPFNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50698638 | |

| Record name | tert-Butyl 2-(trimethylsilyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50698638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146337-49-7 | |

| Record name | tert-Butyl 2-(trimethylsilyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50698638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Boc-2-trimethylsilyl-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Boc-2-trimethylsilyl-indole, a key intermediate in modern organic synthesis, particularly in the development of novel pharmaceutical agents. This document details its chemical and physical properties, experimental protocols for its synthesis and subsequent reactions, and its applications in drug discovery.

Core Properties of 1-Boc-2-trimethylsilyl-indole

1-Boc-2-trimethylsilyl-indole is a synthetically valuable derivative of indole, where the indole nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, and the C2 position is substituted with a trimethylsilyl (TMS) group. This substitution pattern allows for selective functionalization of the indole scaffold.

CAS Number: 146337-49-7

Synonyms:

-

tert-butyl 2-(trimethylsilyl)-1H-indole-1-carboxylate

-

N-Boc-2-trimethylsilylindole

-

2-trimethylsilyl-1-indolecarboxylic acid tert-butyl ester

Chemical Structure:

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of 1-Boc-2-trimethylsilyl-indole.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₃NO₂Si | [1] |

| Molecular Weight | 289.44 g/mol | [1] |

| Boiling Point | 373.6 ± 34.0 °C (Predicted) | |

| Density | 1.00 ± 0.1 g/cm³ (Predicted) | |

| Appearance | Pale brown crystals |

Experimental Protocols

The synthesis and reactions of 1-Boc-2-trimethylsilyl-indole are central to its utility. The following sections provide detailed methodologies for its preparation and a common subsequent transformation.

1. Synthesis of 1-Boc-2-trimethylsilyl-indole via Directed ortho-Metalation

The primary route to 1-Boc-2-trimethylsilyl-indole involves the directed ortho-metalation (DoM) of 1-Boc-indole. The Boc group acts as a directed metalation group (DMG), facilitating the deprotonation of the adjacent C2 position by a strong organolithium base. The resulting lithiated intermediate is then quenched with an electrophile, in this case, trimethylsilyl chloride (TMSCl). For π-excessive heterocycles like N-protected indoles, C2 lithiation is highly favored.[2]

Methodology:

-

Materials: 1-Boc-indole, anhydrous tetrahydrofuran (THF), tert-butyllithium (t-BuLi) or sec-butyllithium (s-BuLi), trimethylsilyl chloride (TMSCl), anhydrous N,N,N',N'-tetramethylethylenediamine (TMEDA) (optional, but can accelerate lithiation).

-

Procedure:

-

To an oven-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add 1-Boc-indole and dissolve it in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

If using, add TMEDA (approximately 1.2 equivalents).

-

Slowly add a solution of t-BuLi or s-BuLi (approximately 1.2 equivalents) dropwise to the cooled solution. The reaction mixture may change color, indicating the formation of the lithiated species.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

-

Add trimethylsilyl chloride (approximately 1.5 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to stir at -78 °C for an additional hour, then slowly warm to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield 1-Boc-2-trimethylsilyl-indole.

-

2. Reaction: Suzuki-Miyaura Cross-Coupling via Borylation of 1-Boc-2-trimethylsilyl-indole

The trimethylsilyl group at the C2 position can be readily converted into other functional groups, making 1-Boc-2-trimethylsilyl-indole a versatile intermediate. One common application is its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This first requires the conversion of the silyl group to a boronic acid or boronate ester.

Methodology:

-

Materials: 1-Boc-2-trimethylsilyl-indole, bis(pinacolato)diboron (B₂pin₂), [Ir(cod)(OMe)]₂ (catalyst), dtbpy (ligand), anhydrous solvent (e.g., THF or dioxane), aryl halide, palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Procedure (Two Steps):

-

Step 1: Iridium-Catalyzed Borylation

-

In an inert atmosphere glovebox or using Schlenk techniques, combine 1-Boc-2-trimethylsilyl-indole, bis(pinacolato)diboron, the iridium catalyst, and the ligand in an anhydrous solvent.

-

Heat the reaction mixture at a specified temperature (e.g., 80 °C) and monitor the reaction progress by GC-MS or TLC until the starting material is consumed.

-

Upon completion, cool the reaction, remove the solvent under reduced pressure, and purify the crude product by column chromatography to isolate the 1-Boc-2-(boropinacolato)indole.

-

-

Step 2: Suzuki-Miyaura Cross-Coupling

-

In a flask, combine the 1-Boc-2-(boropinacolato)indole from the previous step, the desired aryl halide, the palladium catalyst, and the base.

-

Add a suitable solvent system (e.g., a mixture of dioxane and water).

-

Degas the mixture and then heat it under an inert atmosphere at a temperature typically ranging from 80 to 110 °C.

-

Monitor the reaction until completion.

-

After cooling, perform an aqueous workup, extract the product with an organic solvent, dry the organic phase, and concentrate it.

-

Purify the residue by column chromatography to obtain the C2-arylated indole product.

-

-

Applications in Research and Drug Development

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast number of natural products and synthetic drugs.[3] Substituted indoles are key components in pharmaceuticals targeting a wide range of conditions, including cancer, inflammation, and neurological disorders.

1-Boc-2-trimethylsilyl-indole serves as a crucial building block for the synthesis of complex, functionalized indole derivatives. The Boc protecting group stabilizes the indole ring and prevents unwanted side reactions at the nitrogen, while the trimethylsilyl group at the C2 position acts as a versatile handle for further synthetic transformations. This allows for the regioselective introduction of various substituents at a position that is otherwise challenging to functionalize directly.

The ability to perform cross-coupling reactions at the C2 position is particularly valuable in drug discovery for creating libraries of compounds with diverse aryl or heteroaryl substituents. These modifications can significantly impact the pharmacological properties of the final molecule, enabling the optimization of potency, selectivity, and pharmacokinetic profiles. The use of this intermediate has been implicated in the total synthesis of various indole alkaloids.[3][4][5]

Mandatory Visualizations

Below are Graphviz diagrams illustrating the synthesis and a key reaction of 1-Boc-2-trimethylsilyl-indole.

Caption: Synthesis of 1-Boc-2-trimethylsilyl-indole.

References

- 1. Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uwindsor.ca [uwindsor.ca]

- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of commonly used transition metals in total synthesis of indole alkaloids - Arabian Journal of Chemistry [arabjchem.org]

- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

An In-Depth Technical Guide to the Synthesis of 1-Boc-2-trimethylsilyl-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Boc-2-trimethylsilyl-indole, a valuable intermediate in organic synthesis and medicinal chemistry. This document details the synthetic pathway, experimental protocols, and characterization data for this compound, presented in a clear and structured format to aid in its preparation and application.

Introduction

1-Boc-2-trimethylsilyl-indole serves as a versatile building block for the synthesis of more complex indole derivatives. The tert-butyloxycarbonyl (Boc) group at the N-1 position acts as a protecting group, enhancing the stability of the indole ring and allowing for selective functionalization. The trimethylsilyl (TMS) group at the C-2 position is a key functional handle that can be readily transformed through various reactions, including electrophilic substitution, cross-coupling reactions, and desilylation, providing access to a wide array of 2-substituted indoles.

The synthesis of 1-Boc-2-trimethylsilyl-indole is typically achieved in a two-step sequence:

-

N-Protection: The indole nitrogen is protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O).

-

C-2 Silylation: Regioselective lithiation at the C-2 position of the N-Boc-indole followed by quenching with a trimethylsilyl electrophile, such as trimethylsilyl chloride (TMSCl).

This guide will provide detailed experimental procedures for each of these steps, along with tabulated quantitative data and characterization information.

Synthetic Pathway

The overall synthetic transformation is depicted in the following workflow:

1-Boc-2-trimethylsilyl-indole chemical structure and IUPAC name

This technical guide provides a comprehensive overview of 1-Boc-2-trimethylsilyl-indole, a key intermediate in synthetic organic chemistry. The document details its chemical structure, IUPAC name, physicochemical properties, a detailed experimental protocol for its synthesis, and its utility in further chemical transformations, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and IUPAC Name

1-Boc-2-trimethylsilyl-indole is a derivative of indole, an aromatic heterocyclic organic compound.[1] In this derivative, the hydrogen atom at the first position of the indole ring is substituted with a tert-butoxycarbonyl (Boc) protecting group, and the hydrogen at the second position is replaced by a trimethylsilyl (TMS) group.

IUPAC Name: tert-butyl 2-(trimethylsilyl)-1H-indole-1-carboxylate[2][3]

Chemical Structure Diagram:

Caption: Chemical structure of 1-Boc-2-trimethylsilyl-indole.

Physicochemical Properties

The following table summarizes the key quantitative data for 1-Boc-2-trimethylsilyl-indole.

| Property | Value | Reference |

| CAS Number | 146337-49-7 | [2] |

| Molecular Formula | C₁₆H₂₃NO₂Si | [2][3] |

| Molecular Weight | 289.44 g/mol | [2][3] |

| Boiling Point | 373.6 ± 34.0 °C (Predicted) | [2][3] |

| Density | 1.00 ± 0.1 g/cm³ (Predicted) | [2][3] |

| Appearance | Pale brown crystals | [3] |

Experimental Protocols

The synthesis of 1-Boc-2-trimethylsilyl-indole is typically achieved through a two-step process starting from indole: protection of the indole nitrogen followed by directed lithiation and silylation.

1. Synthesis of 1-Boc-indole

-

Reaction: Indole is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as 4-dimethylaminopyridine (DMAP), to yield 1-Boc-indole.

-

Detailed Methodology:

-

To a solution of indole (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is added 4-dimethylaminopyridine (0.1 equivalents).

-

Di-tert-butyl dicarbonate (1.1 equivalents) is added portion-wise to the solution at room temperature.

-

The reaction mixture is stirred at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to afford 1-Boc-indole.

-

2. Synthesis of 1-Boc-2-trimethylsilyl-indole

-

Reaction: 1-Boc-indole undergoes deprotonation at the C2 position with a strong organolithium base, followed by quenching with trimethylsilyl chloride (TMSCl).

-

Detailed Methodology:

-

A solution of 1-Boc-indole (1 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

tert-Butyllithium (1.2 equivalents, typically as a solution in pentane) is added dropwise to the cooled solution, and the mixture is stirred at -78 °C for 1 hour.

-

Trimethylsilyl chloride (1.3 equivalents) is then added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

The aqueous layer is extracted with diethyl ether or ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield 1-Boc-2-trimethylsilyl-indole.

-

Synthetic Utility and Logical Workflow

1-Boc-2-trimethylsilyl-indole is a versatile intermediate for the synthesis of more complex indole derivatives. The trimethylsilyl group at the C2 position can be readily transformed into other functional groups or used as a handle for cross-coupling reactions.

Caption: Synthetic workflow for the preparation and functionalization of 1-Boc-2-trimethylsilyl-indole.

This workflow illustrates the conversion of indole to the target compound and its subsequent transformation into a 2-iodoindole derivative. This iodinated intermediate can then participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling shown, to introduce aryl or other substituents at the C2 position, highlighting the synthetic utility of 1-Boc-2-trimethylsilyl-indole in medicinal chemistry and materials science.

References

Spectroscopic and Synthetic Profile of 1-Boc-2-trimethylsilyl-indole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 1-Boc-2-trimethylsilyl-indole (tert-butyl 2-(trimethylsilyl)-1H-indole-1-carboxylate), a valuable intermediate in organic synthesis. Due to the limited availability of published experimental data for this specific compound, this document combines known properties with predicted spectroscopic data based on the analysis of closely related analogs. Detailed experimental protocols for its synthesis and characterization are also proposed based on established chemical methodologies.

Chemical Properties

| Property | Value | Source |

| CAS Number | 146337-49-7 | [1] |

| Molecular Formula | C₁₆H₂₃NO₂Si | [1] |

| Molecular Weight | 289.44 g/mol | [1] |

| Synonyms | N-Boc-2-trimethylsilylindole, tert-butyl 2-(trimethylsilyl)-1H-indole-1-carboxylate | [1] |

Spectroscopic Data (Predicted)

Disclaimer: The following spectroscopic data are predicted based on the analysis of similar indole derivatives and general principles of spectroscopy. Experimental verification is recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.0 | d | 1H | Indole H-7 |

| ~ 7.4 - 7.6 | d | 1H | Indole H-4 |

| ~ 7.2 - 7.4 | m | 2H | Indole H-5, H-6 |

| ~ 6.5 | s | 1H | Indole H-3 |

| ~ 1.7 | s | 9H | Boc -C(CH₃)₃ |

| ~ 0.4 | s | 9H | TMS -Si(CH₃)₃ |

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 | Boc C=O |

| ~ 140 | Indole C-7a |

| ~ 135 | Indole C-2 |

| ~ 128 | Indole C-3a |

| ~ 124 | Indole C-5 |

| ~ 123 | Indole C-6 |

| ~ 120 | Indole C-4 |

| ~ 115 | Indole C-7 |

| ~ 105 | Indole C-3 |

| ~ 84 | Boc -C(CH₃)₃ |

| ~ 28 | Boc -C(CH₃)₃ |

| ~ -1 | TMS -Si(CH₃)₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2970 | Strong | C-H stretch (aliphatic) |

| ~ 1730 | Strong | C=O stretch (Boc carbonyl) |

| ~ 1450, 1370 | Medium | C-H bend (aliphatic) |

| ~ 1250 | Strong | C-N stretch |

| ~ 1160 | Strong | C-O stretch (ester) |

| ~ 840, 750 | Strong | Si-C stretch, C-H bend (aromatic) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z | Relative Intensity (%) | Assignment |

| 289 | Moderate | [M]⁺ |

| 233 | High | [M - C₄H₈]⁺ (loss of isobutylene) |

| 189 | Moderate | [M - Boc]⁺ |

| 159 | Moderate | [M - Boc - 2CH₃]⁺ |

| 73 | Very High | [Si(CH₃)₃]⁺ |

| 57 | High | [C(CH₃)₃]⁺ |

Experimental Protocols

Disclaimer: The following protocols are proposed based on general synthetic methodologies for similar compounds and have not been experimentally validated for this specific molecule. Appropriate safety precautions should be taken.

Synthesis of 1-Boc-2-trimethylsilyl-indole

Reaction Scheme:

1-Boc-indole + s-BuLi → [1-Boc-indol-2-yl]lithium [1-Boc-indol-2-yl]lithium + TMSCl → 1-Boc-2-trimethylsilyl-indole

Procedure:

-

To a solution of 1-Boc-indole (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add s-butyllithium (s-BuLi, 1.1 equiv.) dropwise.

-

Stir the resulting solution at -78 °C for 1 hour.

-

Add chlorotrimethylsilane (TMSCl, 1.2 equiv.) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product, 1-Boc-2-trimethylsilyl-indole.

Spectroscopic Characterization

-

NMR Spectroscopy: Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

IR Spectroscopy: Obtain the infrared spectrum of the purified product using a Fourier-transform infrared (FTIR) spectrometer, either as a thin film on a salt plate (if oily) or as a KBr pellet (if solid).

-

Mass Spectrometry: Analyze the purified product using a mass spectrometer with an electron ionization (EI) source to determine the molecular weight and fragmentation pattern.

Synthesis and Characterization Workflow

References

Navigating the Commercial Landscape of 1-Boc-2-trimethylsilyl-indole: A Technical Guide for Researchers

For Immediate Release

A critical building block in the synthesis of complex indole-containing molecules, 1-Boc-2-trimethylsilyl-indole is a versatile reagent for researchers and drug development professionals. This in-depth technical guide provides a comprehensive overview of its commercial availability, key suppliers, and associated technical data. It also delves into a detailed synthesis protocol and explores its significance as a synthetic intermediate in medicinal chemistry.

Commercial Availability and Supplier Specifications

1-Boc-2-trimethylsilyl-indole, also known as tert-butyl 2-(trimethylsilyl)-1H-indole-1-carboxylate, is readily available from a range of chemical suppliers specializing in research and development chemicals. The compound is typically offered in various purities and quantities to suit diverse research needs. Leading suppliers include ChemicalBook, Toronto Research Chemicals (TRC), and American Custom Chemicals Corporation.[1]

| Property | Typical Specification | Data Source |

| Chemical Name | tert-butyl 2-(trimethylsilyl)-1H-indole-1-carboxylate | ChemicalBook |

| CAS Number | 146337-49-7 | ChemicalBook |

| Molecular Formula | C16H23NO2Si | ChemicalBook |

| Molecular Weight | 289.44 g/mol | ChemicalBook |

| Purity | ≥97% to 98% | TRC, American Custom Chemicals Corp. |

| Appearance | Pale brown crystals | ChemicalBook |

| Boiling Point | 373.6±34.0 °C (Predicted) | ChemicalBook |

| Density | 1.00±0.1 g/cm3 (Predicted) | ChemicalBook |

Note: Physical properties such as boiling point and density are often predicted and should be confirmed with experimental data where critical.

The Synthetic Pathway: An Experimental Protocol

The synthesis of 1-Boc-2-trimethylsilyl-indole is a multi-step process that leverages the reactivity of the indole scaffold. While a specific, detailed protocol for this exact compound is not widely published in standard organic synthesis archives, a representative procedure can be adapted from established methods for the silylation of N-protected indoles. The following is a generalized experimental protocol based on common organic chemistry techniques.

Reaction Scheme:

Caption: Synthesis of 1-Boc-2-trimethylsilyl-indole.

Materials:

-

1-Boc-indole

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) solution in hexanes

-

Chlorotrimethylsilane (TMSCl)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with 1-Boc-indole and anhydrous THF under a nitrogen atmosphere. The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Deprotonation: A solution of n-butyllithium in hexanes is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete deprotonation at the C2 position.

-

Silylation: Chlorotrimethylsilane is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-Boc-2-trimethylsilyl-indole.

Significance in Drug Discovery and Development

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[2][3][4][5] 1-Boc-2-trimethylsilyl-indole serves as a key intermediate in the synthesis of more complex indole derivatives, offering several strategic advantages to the synthetic chemist.

Strategic Utility Workflow:

Caption: Synthetic utility of 1-Boc-2-trimethylsilyl-indole.

The Boc (tert-butoxycarbonyl) group serves as an effective protecting group for the indole nitrogen, preventing unwanted side reactions and increasing the solubility of the molecule in organic solvents. The trimethylsilyl (TMS) group at the C2 position is a particularly useful functional handle. It can act as a directing group for further functionalization at the C3 position or can be readily replaced by other groups via ipso-substitution reactions. This allows for the regioselective introduction of a wide variety of substituents, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

For instance, the TMS group can be displaced by electrophiles, or it can facilitate metal-halogen exchange to introduce other functionalities. This versatility makes 1-Boc-2-trimethylsilyl-indole a valuable precursor for the synthesis of compounds targeting a range of biological pathways, including those involved in cancer and neurodegenerative diseases.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling 1-Boc-2-trimethylsilyl-indole. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage. The compound is typically classified as an irritant, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

References

The Trimethylsilyl Group at C2 of Indole: A Linchpin for Strategic Functionalization in Research and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in a vast array of natural products and pharmaceutical agents.[1][2] Consequently, the development of methodologies for the precise functionalization of the indole ring is of paramount importance in medicinal and synthetic organic chemistry.[3][4] While electrophilic substitution at the electron-rich C3 position is facile, direct functionalization at the C2 position presents a significant challenge.[5][6][7] This guide explores the multifaceted role of the trimethylsilyl (TMS) group at the C2 position of indole as a versatile tool to overcome this challenge, enabling novel synthetic strategies and providing access to complex molecular architectures.

The Strategic Role of the C2-Trimethylsilyl Group

The introduction of a trimethylsilyl (TMS) group at the C2 position of an indole serves two primary strategic purposes in synthesis:

-

A Removable Directing Group: The TMS group can act as a placeholder, facilitating subsequent electrophilic substitution at other positions of the indole ring. Its steric bulk can influence the regioselectivity of reactions.

-

An Activator for ipso-Substitution: The C-Si bond at the C2 position is susceptible to cleavage and replacement by a variety of electrophiles in a process known as ipso-substitution.[8][9] This allows for the introduction of a wide range of functional groups at the C2 position, a transformation that is otherwise difficult to achieve.

Synthesis of 2-Trimethylsilylindoles

The regioselective installation of a TMS group at the C2 position of an indole is a critical first step. Modern catalytic methods have largely superseded older, less selective techniques. Transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical approach.[10]

Catalytic C-H Silylation

Rhodium and Iridium-catalyzed reactions have been developed for the direct C-H silylation of indoles, often employing a directing group on the indole nitrogen to ensure C2 selectivity.[10][11]

Table 1: Rhodium-Catalyzed C2-Silylation of N-Pyrimidylindole with Silacyclobutanes

| Entry | Indole Substrate (1) | Silylating Agent (2) | Product | Yield (%) |

| 1 | N-Pyrimidylindole | 1,1-Diphenylsilacyclobutane | 2-(Diphenyl(3-hydroxypropyl)silyl)-1-(pyrimidin-2-yl)-1H-indole | 85 |

| 2 | 5-Fluoro-N-pyrimidylindole | 1,1-Diphenylsilacyclobutane | 5-Fluoro-2-(diphenyl(3-hydroxypropyl)silyl)-1-(pyrimidin-2-yl)-1H-indole | 78 |

| 3 | 5-Chloro-N-pyrimidylindole | 1,1-Diphenylsilacyclobutane | 5-Chloro-2-(diphenyl(3-hydroxypropyl)silyl)-1-(pyrimidin-2-yl)-1H-indole | 81 |

| 4 | N-Pyrimidylindole | 1-Phenyl-1-methylsilacyclobutane | 2-((3-Hydroxypropyl)(methyl)(phenyl)silyl)-1-(pyrimidin-2-yl)-1H-indole | 72 |

Data compiled from a study on rhodium-catalyzed intermolecular C-H silylation.[11]

Experimental Protocol: Rhodium-Catalyzed C2-Silylation

The following is a representative experimental protocol for the rhodium-catalyzed C2-silylation of an N-pyrimidyl-protected indole with a silacyclobutane.

Materials:

-

1-(Pyrimidin-2-yl)-1H-indole (1.0 equiv)

-

1,1-Diaryl- or 1-alkyl-1-arylsilacyclobutane (2.0 equiv)

-

[Rh(cod)Cl]₂ (5 mol%)

-

1,1'-Bis(di-tert-butylphosphino)ferrocene (DTBPF) (10 mol%)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere (N₂), add 1-(pyrimidin-2-yl)-1H-indole (0.2 mmol), the corresponding silacyclobutane (0.4 mmol), [Rh(cod)Cl]₂ (0.01 mmol), and DTBPF (0.02 mmol).

-

Add anhydrous THF (1 mL) via syringe.

-

Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture for 72 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired C2-silylated indole.[11]

C2-Functionalization via ipso-Substitution

The C2-TMS group serves as a versatile handle for introducing a variety of functional groups through electrophilic ipso-substitution. In this reaction, an electrophile attacks the carbon atom bearing the silyl group, leading to the cleavage of the C-Si bond and the formation of a new C-E bond.[8]

Mechanism of ipso-Substitution

The mechanism involves the attack of an electrophile (E⁺) on the C2 position of the indole ring. The resulting Wheland intermediate is stabilized by the β-silicon effect, where the silicon atom stabilizes the adjacent carbocation. Subsequent elimination of the silyl group as a silylium ion equivalent (e.g., TMS⁺) restores the aromaticity of the indole ring.

Deprotection of the C2-Trimethylsilyl Group

In cases where the TMS group is used solely as a protecting or directing group, its efficient removal is necessary. Fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), are commonly employed for the cleavage of C-Si bonds.[12][13]

Experimental Protocol: TBAF-Mediated Desilylation

The following protocol is a general procedure for the desilylation of a 2-TMS-indole using TBAF.

Materials:

-

2-Trimethylsilylindole (1.0 equiv)

-

Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Dissolve the 2-trimethylsilylindole (0.5 mmol) in anhydrous THF (5 mL) in a round-bottom flask under an inert atmosphere.

-

Add the TBAF solution (0.6 mL, 0.6 mmol) dropwise to the stirred solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the C2-unsubstituted indole.[12][14]

Application in Drug Discovery and Natural Product Synthesis: The Case of Ellipticine

The strategic use of 2-TMS-indoles is exemplified in the synthesis of bioactive molecules. Ellipticine, a potent anticancer agent, has been the subject of numerous synthetic efforts.[15][16][17] The construction of its tetracyclic core often involves the coupling of an indole precursor with a pyridine-containing fragment.

While a direct synthesis route utilizing a 2-TMS-indole intermediate for ellipticine itself is not prominently documented in the reviewed literature, the principle of using a C2-functionalized indole is central to many synthetic strategies.[18] The C2-TMS group provides a reliable entry point for introducing the necessary carbon-carbon bond to build the pyridocarbazole skeleton of ellipticine. For instance, a 2-TMS-indole could be halogenated at the C2 position via ipso-substitution, and the resulting 2-haloindole could then undergo a palladium-catalyzed cross-coupling reaction with a suitable pyridine derivative.

Table 2: Representative C2-Functionalization Reactions of Indoles

| Reaction Type | Reagents and Conditions | Product | Notes |

| C2-Alkynylation | TIPS-EBX, Pd(MeCN)₄(BF₄)₂, rt | 2-Alkynylindole | High C2 selectivity.[19] |

| C2-Allylation | Allylic acetate, [RhCp*Cl₂]₂, AgSbF₆, Cu(OAc)₂·H₂O | 2-Allylindole | Site-selective C-H activation.[20][21][22] |

| C2-Alkylation | Vinylsilane, CoBr₂, bathocuproine, c-HexMgBr | 2-Alkylindole | Cobalt-catalyzed C-H activation.[23] |

This table illustrates the versatility of C2-functionalization, a key transformation for which 2-TMS-indoles can serve as stable and reactive precursors.

Conclusion

The trimethylsilyl group at the C2 position of indole is a powerful and versatile tool in modern organic synthesis. Its ability to act as a removable directing group and, more importantly, as a handle for ipso-substitution, provides a reliable and efficient pathway for the synthesis of C2-functionalized indoles. These intermediates are crucial for the construction of complex natural products and the development of novel pharmaceutical agents. The catalytic methods for the introduction of the C2-TMS group, coupled with the well-established protocols for its subsequent transformation and removal, make this a highly valuable strategy for researchers and drug development professionals seeking to explore the chemical space around the privileged indole scaffold.

References

- 1. mdpi.com [mdpi.com]

- 2. abap.co.in [abap.co.in]

- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 4. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrophilic substitution at the indole [quimicaorganica.org]

- 6. researchgate.net [researchgate.net]

- 7. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 8. Illustrated Glossary of Organic Chemistry - Ipso substitution [chem.ucla.edu]

- 9. govtpgcdatia.ac.in [govtpgcdatia.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 12. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 14. researchgate.net [researchgate.net]

- 15. Isolation, biological activity and synthesis of the natural product ellipticine and related pyridocarbazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. Novel 11-Substituted Ellipticines as Potent Anticancer Agents with Divergent Activity against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medkoo.com [medkoo.com]

- 19. files01.core.ac.uk [files01.core.ac.uk]

- 20. rsc.org [rsc.org]

- 21. Synthesis and C2-functionalization of indoles with allylic acetates under rhodium catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. Synthesis and C2-functionalization of indoles with allylic acetates under rhodium catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the C2-Functionalization of Indoles

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone of numerous natural products and pharmaceuticals, making the selective functionalization of its scaffold a critical endeavor in modern synthetic and medicinal chemistry. While the C3 position is inherently more reactive towards electrophilic substitution, the development of methodologies for the C2-functionalization of indoles has unlocked novel avenues for structural diversification and the synthesis of potent bioactive molecules. This guide provides a comprehensive overview of key strategies for indole C2-functionalization, complete with detailed experimental protocols, comparative quantitative data, and visualizations of relevant biological pathways and experimental workflows.

Core Strategies for C2-Functionalization

The selective introduction of functional groups at the C2 position of the indole ring can be achieved through a variety of synthetic approaches. These methods often rely on altering the innate reactivity of the indole nucleus, employing transition metal catalysis, or leveraging photochemical transformations.

Transition Metal-Catalyzed C-H Activation

Direct C-H activation has emerged as a powerful and atom-economical strategy for C2-functionalization. This approach avoids the need for pre-functionalized starting materials and often utilizes directing groups on the indole nitrogen to achieve high regioselectivity.

Palladium-Catalyzed C2-Arylation: Palladium catalysis is a widely used method for the formation of C-C bonds. In the context of indole functionalization, N-directing groups can orient the palladium catalyst to selectively activate the C2-H bond for arylation with aryl halides.

Rhodium-Catalyzed C2-Acylation: Rhodium catalysts are effective for the oxidative acylation of indoles at the C2 position using aldehydes as the acyl source. This method provides direct access to 2-aroylindoles, which are valuable intermediates in medicinal chemistry.

Nickel-Catalyzed C2-Alkenylation: Earth-abundant and cost-effective nickel catalysts have been successfully employed for the C2-alkenylation of indoles with alkenyl bromides. These reactions often proceed via a single-electron transfer (SET) mechanism.

Copper-Catalyzed C2-Amination: Copper-catalyzed methods enable the formation of C-N bonds at the C2 position, providing access to 2-aminoindole derivatives.

Sonogashira Coupling for C2-Alkynylation

The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a reliable method for introducing alkynyl groups. For C2-alkynylation of indoles, a C2-haloindole is typically coupled with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.

Photoredox Catalysis

Visible-light photoredox catalysis offers a mild and efficient alternative for C2-functionalization. This strategy utilizes a photocatalyst that, upon light absorption, can initiate radical-based transformations, enabling a wide range of C-C and C-heteroatom bond formations at the C2 position.

Electrophilic Trifluoromethylation

The introduction of a trifluoromethyl group can significantly alter the biological properties of a molecule. Electrophilic trifluoromethylating agents can react with the electron-rich indole nucleus. While C3 is the preferred site, C2-trifluoromethylation can be achieved, particularly when the C3 position is blocked.

Quantitative Data on C2-Functionalization Reactions

The following tables summarize the yields of various C2-functionalization reactions with a range of substituted indoles and coupling partners, providing a comparative overview of the efficiency and substrate scope of each methodology.

Table 1: Palladium-Catalyzed C2-Arylation of N-Substituted Indoles [1]

| Indole Substrate (R group on N) | Aryl Halide | Product Yield (%) |

| CH₃ | Iodobenzene | 88 |

| Benzyl | Iodobenzene | 81 |

| i-Propyl | Iodobenzene | 92 |

| Phenyl | Iodobenzene | 68 |

| p-(CN)-C₆H₄ | Iodobenzene | 55 |

Table 2: Rhodium-Catalyzed Oxidative C2-Acylation of Indoles with Aldehydes [2]

| Indole Substrate | Aldehyde | Product Yield (%) |

| 1-Methylindole | Benzaldehyde | 98 |

| 1-Methylindole | 4-Methoxybenzaldehyde | 80 |

| 1-Methylindole | 4-Chlorobenzaldehyde | 85 |

| 1-Methylindole | 2-Naphthaldehyde | 90 |

| 1-Methylindole | Heptanal | 73 |

| 5-Methoxy-1-methylindole | Benzaldehyde | 87 |

Table 3: Nickel-Catalyzed C2-Alkenylation of N-Picolinoyl Indoles

| Indole Substrate | Alkenyl Bromide | Product Yield (%) |

| 1-(Picolinoyl)indole | (E)-Styryl bromide | 85 |

| 5-Methoxy-1-(picolinoyl)indole | (E)-Styryl bromide | 82 |

| 5-Chloro-1-(picolinoyl)indole | (E)-Styryl bromide | 78 |

| 1-(Picolinoyl)indole | 2-Bromoprop-1-ene | 72 |

| 1-(Picolinoyl)indole | 1-Bromocyclohexene | 65 |

Table 4: Copper-Catalyzed C2-Trifluoromethylation of 3-Substituted Indoles [3]

| Indole Substrate (Substituent at C3) | Product Yield (%) |

| Methyl | 86 |

| Ethyl | 81 |

| n-Propyl | 78 |

| Cyclohexyl | 75 |

| Phenyl | 65 |

| -CO₂Et | 52 |

| -CN | 58 |

Experimental Protocols

This section provides detailed methodologies for key C2-functionalization reactions.

Protocol 1: Palladium-Catalyzed C2-Arylation of N-Methylindole[1]

Reaction Workflow

Caption: General workflow for the Pd-catalyzed C2-arylation of N-methylindole.

Procedure:

-

To an oven-dried Schlenk flask, add N-methylindole (1.0 mmol), iodobenzene (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.04 mmol, 4 mol%), and CsOAc (1.5 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous DMA (5 mL) via syringe.

-

Heat the reaction mixture at 120 °C for 24 hours.

-

After cooling to room temperature, quench the reaction with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired 2-phenyl-1-methylindole.

Protocol 2: Rhodium-Catalyzed Oxidative C2-Acylation of 1-Methylindole[2]

Reaction Workflow

Caption: General workflow for the Rh-catalyzed C2-acylation of 1-methylindole.

Procedure:

-

To an oven-dried reaction vessel, add --INVALID-LINK--₂ (0.01 mmol, 5 mol%), 1-methylindole (0.2 mmol), benzaldehyde (0.4 mmol), Ag₂CO₃ (0.4 mmol), and 3Å molecular sieves (50 mg).

-

Add CH₂Cl₂ (2 mL) to the vessel.

-

Seal the vessel and heat the reaction mixture at 85 °C for 24 hours.

-

After cooling to room temperature, filter the mixture through a short pad of silica gel, eluting with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired (1-methyl-1H-indol-2-yl)(phenyl)methanone.

Protocol 3: Metal-Free Oxidative C2-Trifluoromethylation of 3-Methylindole[4][5]

Reaction Workflow

Caption: General workflow for the metal-free C2-trifluoromethylation of 3-methylindole.

Procedure:

-

To a sealed Pyrex test tube, add 3-methylindole (0.3 mmol), CF₃SO₂Na (0.6 mmol, 2.0 equiv.), and tert-butyl hydroperoxide (TBHP, 70% in H₂O, 0.9 mmol, 3.0 equiv.).

-

Add acetonitrile (CH₃CN, 2 mL) to the tube.

-

Seal the tube and heat the reaction mixture at 140 °C for 18 hours in air.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-methyl-2-(trifluoromethyl)-1H-indole.[4]

Biological Relevance and Signaling Pathways

C2-functionalized indoles are prevalent in a variety of biologically active compounds, including kinase inhibitors and serotonin receptor modulators. Understanding the signaling pathways these molecules target is crucial for drug development.

C2-Arylindoles as Kinase Inhibitors

Many C2-substituted indoles exhibit potent inhibitory activity against various protein kinases, which are key regulators of cellular processes. Dysregulation of kinase activity is a hallmark of cancer, making them attractive targets for therapeutic intervention.

VEGFR2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. C2-arylindoles have been developed as inhibitors of VEGFR2.[5]

Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of a C2-arylindole.

CDK4/6-Cyclin D Pathway: Cyclin-dependent kinases 4 and 6 (CDK4/6) in complex with Cyclin D play a crucial role in the G1 phase of the cell cycle. They phosphorylate the retinoblastoma protein (pRb), leading to the release of E2F transcription factors and subsequent cell cycle progression. Inhibitors of CDK4/6, including some C2-functionalized indoles, can induce cell cycle arrest.

Caption: The CDK4/6-Cyclin D pathway and its inhibition by a C2-functionalized indole.

C2-Functionalized Indoles as Serotonin Receptor Modulators

Serotonin (5-HT) receptors are a group of G protein-coupled receptors and ligand-gated ion channels that are the target of a wide variety of pharmaceuticals. C2-substituted indoles can act as potent and selective modulators of these receptors.

5-HT2A Receptor Signaling: The 5-HT2A receptor is coupled to the Gq alpha subunit. Activation of this receptor leads to the activation of phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade ultimately leads to an increase in intracellular calcium and activation of protein kinase C (PKC).

References

The Strategic Role of Silyl Protecting Groups in Modulating Indole Reactivity for Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone of numerous natural products, pharmaceuticals, and functional materials. Its inherent electronic properties, however, can present challenges in achieving regioselective functionalization. The strategic introduction of silyl protecting groups on the indole nitrogen has emerged as a powerful tool to modulate its reactivity, enabling a diverse array of transformations with high precision and efficiency. This guide provides a comprehensive overview of the reactivity of silyl-protected indoles, focusing on their application in modern organic synthesis, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Silyl Protection: A Gateway to Diverse Reactivity

The protection of the indole N-H bond with a silyl group serves two primary purposes: it prevents unwanted side reactions at the nitrogen and, more importantly, it can act as a directing group to control the regioselectivity of subsequent functionalization. The choice of the silyl group is critical and depends on the desired reactivity and the conditions of the subsequent synthetic steps.

Common Silyl Protecting Groups and Their Stability

The stability of silyl ethers and N-silyl compounds is influenced by steric hindrance around the silicon atom and the electronic nature of its substituents. A summary of commonly used silyl groups and their relative stability is presented below.

| Silyl Group | Abbreviation | Relative Stability (Acidic Conditions) | Relative Stability (Fluoride) |

| Trimethylsilyl | TMS | Very Labile | Very Labile |

| Triethylsilyl | TES | Labile | Labile |

| tert-Butyldimethylsilyl | TBS/TBDMS | Moderately Stable | Stable |

| Triisopropylsilyl | TIPS | Stable | Moderately Stable |

| tert-Butyldiphenylsilyl | TBDPS | Very Stable | Very Stable |

Data compiled from various sources.[1]

Directed C-H Functionalization: The Silyl Advantage

One of the most significant applications of N-silyl groups in indole chemistry is their role as directing groups for transition-metal-catalyzed C-H functionalization. The ability of the silyl group to coordinate to a metal center allows for the selective activation of specific C-H bonds, providing access to previously challenging substitution patterns.

C2-Silylation and Subsequent Functionalization

Direct C2-silylation of indoles can be achieved using iridium-catalyzed reactions with hydrosilanes.[2] The resulting C2-silylindoles are versatile intermediates for further transformations.

C4, C5, C6, and C7-Functionalization via Silyl Directing Groups

The use of bulky N-silyl groups, often in conjunction with other directing groups, has enabled the selective functionalization of the benzene ring of the indole nucleus. These strategies have opened new avenues for the synthesis of complex indole derivatives. For instance, the installation of a N-P(O)tBu2 group can direct C7 and C6 arylation.[3][4]

Logical Workflow for Silyl-Directed C-H Functionalization

Caption: General workflow for the synthesis of functionalized indoles using a silyl directing group strategy.

Cross-Coupling Reactions of Silyl-Protected Indoles

N-silyl protected indoles are excellent substrates for a variety of transition-metal-catalyzed cross-coupling reactions. The silyl group can enhance the stability of organometallic intermediates and, in some cases, influence the regiochemical outcome of the reaction.

Larock Indole Synthesis

A notable example is the Larock indole synthesis, where N-silyl-protected o-iodoanilines react with alkynes in the presence of a palladium catalyst to afford 2,3-disubstituted indoles.[5] The silyl group on the product can be easily removed or utilized in subsequent transformations.

Simplified Mechanism of Larock Indole Synthesis

Caption: Catalytic cycle for the Larock indole synthesis.

Electrophilic Substitution Reactions

While the indole ring is inherently rich in electrons and prone to electrophilic attack, primarily at the C3 position[6][7][8], N-silylation can influence the outcome of these reactions. The bulky silyl group can sterically hinder the approach of electrophiles to the C2 and N1 positions, thus enhancing the selectivity for C3 substitution.

Silyl Migration: The Brook Rearrangement

In certain contexts, silyl groups attached to a carbon atom adjacent to an oxygen can undergo a[9][10]-anionic rearrangement, known as the Brook rearrangement, to form a more stable silicon-oxygen bond.[11] While less common in typical indole chemistry, this reactivity can be exploited in specifically designed synthetic routes.[12][13]

Quantitative Data on Silyl-Indole Reactivity

The following table summarizes representative examples of reactions involving silyl-protected indoles, highlighting the yields and conditions.

| Reaction Type | Silyl Group | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| C2-Silylation | HSiEt3 | N-Boc-indoline | [Ir(cod)Cl]2, dtbpy, norbornene, 120 °C | N-Boc-2-(triethylsilyl)indole | 95 | [2] |

| C7-Arylation | P(O)tBu2 | N-P(O)tBu2-indole | Pd(OAc)2, P(o-tolyl)3, K2CO3, 1,4-dioxane, 120 °C | 7-Aryl-N-P(O)tBu2-indole | 85 | [3] |

| Larock Synthesis | TIPS | N-TIPS-2-iodoaniline | Pd(OAc)2, PPh3, Na2CO3, DMF, 100 °C | 2,3-Disubstituted-N-TIPS-indole | 70-90 | [5] |

| N-H Insertion | TBDMS | Indole | Acylsilane, hv (415 nm), CH2Cl2 | N-(1-(tert-butyldimethylsilyloxy)alkyl)indole | 99 | [14][15][16] |

Experimental Protocols

General Procedure for N-Silylation of Indole (TIPS Protection)

To a solution of indole (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) is added imidazole (1.5 equiv). The mixture is stirred at room temperature until all solids have dissolved. Triisopropylsilyl chloride (TIPSCl, 1.1 equiv) is then added dropwise, and the reaction is stirred at room temperature for 2-4 hours, or until completion as monitored by TLC. The reaction mixture is diluted with water and extracted with a nonpolar solvent (e.g., hexanes or ethyl acetate).[1] The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the N-TIPS-protected indole.

General Procedure for Deprotection of N-Silyl Indoles

To a solution of the N-silyl-protected indole (1.0 equiv) in tetrahydrofuran (THF) is added a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 equiv).[17][18] The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the deprotected indole.

Conclusion

The use of silyl protecting groups in indole chemistry has transcended their traditional role as simple N-H blocking agents. They have proven to be invaluable tools for directing C-H functionalization, enabling novel cross-coupling strategies, and fine-tuning the reactivity of the indole core. A thorough understanding of the properties of different silyl groups and their reactivity under various conditions is crucial for the rational design of synthetic routes towards complex indole-containing molecules. The continued development of novel silyl-based strategies promises to further expand the synthetic chemist's toolbox for the selective modification of this privileged heterocyclic scaffold, with significant implications for drug discovery and materials science.

References

- 1. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Electrophilic substitution at the indole [quimicaorganica.org]

- 8. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 9. Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles [mdpi.com]

- 10. soc.chim.it [soc.chim.it]

- 11. Brook rearrangement - Wikipedia [en.wikipedia.org]

- 12. "Novel silyl migration -mediated bond -forming reactions: Applications " by Carl S Lecher [docs.lib.purdue.edu]

- 13. Grant Details | Paper Digest [paperdigest.org]

- 14. Photo Click Reaction of Acylsilanes with Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. reddit.com [reddit.com]

- 18. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability of 1-Boc-2-trimethylsilyl-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of 1-Boc-2-trimethylsilyl-indole under various stress conditions. Understanding the stability profile of this compound is crucial for its handling, storage, and application in pharmaceutical research and development. Due to the limited availability of specific quantitative stability data for 1-Boc-2-trimethylsilyl-indole in publicly accessible literature, this guide synthesizes information from studies on related N-Boc-protected indoles and silylated compounds, in conjunction with established principles of organic chemistry. The experimental protocols provided are based on general forced degradation study guidelines and can be adapted for the specific analysis of this molecule.

Overview of Stability

1-Boc-2-trimethylsilyl-indole possesses two key functional groups that dictate its stability: the N-tert-butyloxycarbonyl (Boc) group and the C-2 trimethylsilyl (TMS) group. The Boc group is a common amine protecting group known for its lability under acidic conditions. The TMS group at the 2-position of the indole ring is susceptible to cleavage under both acidic and basic conditions, as well as by certain nucleophiles. The indole nucleus itself can be prone to oxidation.

A general workflow for assessing the stability of a pharmaceutical compound is outlined below.

Caption: General workflow for a forced degradation study.

Stability Under Acidic Conditions

The N-Boc group is notoriously sensitive to acid. The stability of 1-Boc-2-trimethylsilyl-indole in the presence of acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) is expected to be low. The primary degradation pathway is the cleavage of the Boc group to yield 2-trimethylsilyl-indole. The C-Si bond may also be susceptible to cleavage under stronger acidic conditions or prolonged exposure.

Inferred Degradation Pathway under Acidic Conditions:

Caption: Inferred degradation pathway under acidic conditions.

| Condition | Reagent | Expected Outcome | Comments |

| Mild Acidic | e.g., Acetic Acid | Slow deprotection of the Boc group. | The rate of degradation is expected to be slow. |

| Strong Acidic | e.g., TFA, HCl | Rapid cleavage of the Boc group.[1][2][3][4] | This is a standard method for Boc deprotection in peptide synthesis.[2] The trimethylsilyl group may also be cleaved.[5] |

Stability Under Basic Conditions

The stability of 1-Boc-2-trimethylsilyl-indole under basic conditions is also a concern. While the Boc group is generally more stable to base than to acid, it can be cleaved under certain basic conditions. More significantly, the C-Si bond at the 2-position of the indole is susceptible to cleavage by bases, particularly in the presence of protic solvents.

Inferred Degradation Pathway under Basic Conditions:

Caption: Inferred degradation pathway under basic conditions.

| Condition | Reagent | Expected Outcome | Comments |

| Mild Basic | e.g., NaHCO₃, K₂CO₃ | Generally stable, though some degradation may occur over extended periods or at elevated temperatures. | The N-Boc group on indoles can be labile even to mild bases like carbonate upon heating.[6] |

| Strong Basic | e.g., NaOH, NaOMe | Cleavage of the trimethylsilyl group is likely. The Boc group may also be cleaved, especially with stronger bases or at higher temperatures. |

Oxidative Stability

The indole ring is susceptible to oxidation. The presence of the electron-withdrawing Boc group may slightly decrease the electron density of the indole ring, potentially offering some protection against oxidation compared to unsubstituted indole. However, strong oxidizing agents are expected to degrade the molecule.

Inferred Oxidative Degradation:

Oxidative degradation of indoles can lead to a variety of products, including oxindoles and further ring-opened species.[7][8] The exact degradation pathway for 1-Boc-2-trimethylsilyl-indole would need to be determined experimentally.

| Condition | Reagent | Expected Outcome |

| Mild Oxidizing | e.g., H₂O₂ | Slow oxidation of the indole ring.[9] |

| Strong Oxidizing | e.g., m-CPBA | Significant degradation of the indole nucleus is expected.[10][11][12][13] |

Reductive Stability

The stability of the indole ring to common reducing agents is generally high. However, the Boc group and the C-Si bond are not typically susceptible to reduction by common hydride reagents under standard conditions.

| Condition | Reagent | Expected Outcome | Comments |

| Hydride Reduction | e.g., NaBH₄, LiAlH₄ | The compound is expected to be largely stable.[14][15][16] | NaBH₄ is a mild reducing agent, while LiAlH₄ is much stronger but typically does not reduce these functional groups.[14][16] Accidental deprotection of N-Boc indoles with NaBH4 has been reported, possibly due to reaction conditions or workup.[6] |

Thermal and Photolytic Stability

General Recommendations for Storage: To ensure the integrity of 1-Boc-2-trimethylsilyl-indole, it is recommended to store the compound in a cool, dark, and dry place, preferably under an inert atmosphere.

Experimental Protocols for Forced Degradation Studies

The following are generalized protocols for conducting forced degradation studies on 1-Boc-2-trimethylsilyl-indole. These should be adapted and optimized based on the specific analytical methods available.[23][24][25][26]

1. Stock Solution Preparation: Prepare a stock solution of 1-Boc-2-trimethylsilyl-indole in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Acidic Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

-

Incubate the solution at a controlled temperature (e.g., 60 °C).

-

Withdraw samples at various time points (e.g., 2, 6, 12, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.

3. Basic Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

-

Incubate the solution at a controlled temperature (e.g., 60 °C).

-

Withdraw samples at various time points.

-

Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.

4. Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

-

Store the solution at room temperature, protected from light.

-

Withdraw samples at various time points.

-

If necessary, quench the reaction (e.g., by adding a reducing agent like sodium bisulfite) before analysis.

5. Thermal Degradation:

-

Store a sample of the solid compound and a sample of the stock solution in an oven at an elevated temperature (e.g., 80 °C).

-

Collect samples at various time points (e.g., 1, 3, 7 days).

6. Photolytic Degradation:

-

Expose a sample of the solid compound and a sample of the stock solution to a calibrated light source that provides both UV and visible light, as per ICH Q1B guidelines.[27]

-

A control sample should be stored under the same conditions but protected from light.

-

Collect samples at appropriate time intervals.

Analytical Methodology: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated to separate the parent compound from all potential degradation products. Mass Spectrometry (LC-MS) is highly recommended for the identification and structural elucidation of any degradants.

Disclaimer: This document is intended for informational purposes only. The stability of chemical compounds can be influenced by numerous factors. It is essential to conduct thorough experimental studies to determine the specific stability profile of 1-Boc-2-trimethylsilyl-indole for any given application.

References

- 1. t-Boc synthesis of Huwentoxin-I through Native Chemical Ligation incorporating a Trifluoromethanesulfonic acid cleavage strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reddit.com [reddit.com]

- 3. Replacement of Trifluoroacetic Acid with HCl in the Hydrophobic Purification Steps of Pediocin PA-1: a Structural Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. reddit.com [reddit.com]

- 7. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Peroxide oxidation of indole to oxindole by chloroperoxidase catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. quora.com [quora.com]

- 16. reddit.com [reddit.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products - PMC [pmc.ncbi.nlm.nih.gov]

- 21. An Approach to Flavor Chemical Thermal Degradation Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 24. ijisrt.com [ijisrt.com]

- 25. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 26. rjptonline.org [rjptonline.org]

- 27. ema.europa.eu [ema.europa.eu]

Technical Guide: Handling and Storage of 1-Boc-2-trimethylsilyl-indole

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the recommended procedures for the safe handling and optimal storage of 1-Boc-2-trimethylsilyl-indole, a key intermediate in various synthetic applications. The recommendations are based on the known chemical properties of the N-Boc and C-silyl protecting groups on the indole scaffold.

Chemical Properties and Stability Profile

1-Boc-2-trimethylsilyl-indole is a bifunctionalized indole derivative. Its stability is primarily dictated by the lability of the tert-butyloxycarbonyl (Boc) group on the nitrogen atom and the trimethylsilyl (TMS) group at the C2 position of the indole ring.

Table 1: General Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₃NO₂Si | N/A |

| Molecular Weight | 289.45 g/mol | N/A |

| Appearance | Not specified; likely a solid or oil | N/A |

| Boiling Point | ~373.6 °C (Predicted) | N/A |

| Density | ~1.00 g/cm³ (Predicted) | N/A |

The stability of the two key functional groups under various conditions is summarized below. This information is critical for designing synthetic routes and ensuring the integrity of the compound during storage and handling.

Table 2: Stability of Protecting Groups

| Condition | N-Boc Group Stability | 2-Trimethylsilyl-Indole Group Stability | Recommendations |

| Acidic | Labile. Cleaved by strong acids (e.g., TFA, HCl).[1] | Labile. Protodesilylation can occur under acidic conditions. | Avoid exposure to acidic environments during storage and handling unless deprotection is intended. |

| Basic | Generally Stable. Resistant to most nucleophiles and bases.[2] | Can be Labile. Cleavage can occur with strong bases or prolonged exposure to milder bases, especially in the presence of nucleophiles. | Use of strong bases should be carefully considered. For storage, avoid basic conditions. |

| Aqueous | Stable at neutral pH. | Susceptible to Hydrolysis, especially under acidic or basic catalysis. | Store in a dry environment. Avoid contact with moisture. |

| Fluoride Ions | Stable. | Highly Labile. Readily cleaved by fluoride sources (e.g., TBAF, HF). | Avoid contact with fluoride-containing reagents unless desilylation is desired. |

| Heat | Relatively Stable at moderate temperatures. | Generally Stable. | Avoid excessive heat. Store at recommended temperatures. |

| Oxidizing Agents | Generally Stable. | Indole ring itself is susceptible to oxidation. | Store under an inert atmosphere to prevent oxidation of the indole core. |

| Reducing Agents | Stable. | Stable. | Compatible with most common reducing agents. |

Handling Recommendations

Given the sensitivity of the trimethylsilyl group to moisture and the potential for degradation of the indole ring, 1-Boc-2-trimethylsilyl-indole should be handled as an air- and moisture-sensitive compound.

General Precautions:

-

Handle the compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Handling of Air- and Moisture-Sensitive Compounds: For manipulations, it is highly recommended to use air-free techniques, such as working in a glove box or using a Schlenk line with an inert atmosphere (e.g., argon or dry nitrogen).[2][3][4][5][6]

-

Inert Atmosphere: Always handle the compound under an inert atmosphere to prevent hydrolysis of the silyl group and potential oxidation of the indole nucleus.

-

Dry Glassware: Ensure all glassware is thoroughly dried before use, typically by oven-drying and cooling under a stream of inert gas.[2][3]

-

Dry Solvents: Use anhydrous solvents for all manipulations.

Storage Recommendations

Proper storage is crucial to maintain the quality and shelf-life of 1-Boc-2-trimethylsilyl-indole.

Table 3: Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. A refrigerator (2-8 °C) is recommended for long-term storage. | To minimize potential thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent degradation from air and moisture.[6] |

| Container | Use a tightly sealed container. For long-term storage, consider a flame-sealed ampoule or a vial with a Teflon-lined cap. | To prevent ingress of air and moisture. |

| Incompatible Materials | Acids, strong bases, oxidizing agents, and sources of fluoride ions. | To prevent chemical degradation and deprotection. |

| Light | Store in a dark place or use an amber vial. | Indole derivatives can be light-sensitive. |

Experimental Protocols

Protocol 1: Transfer of the Compound using a Syringe

-

Preparation:

-

Ensure the container of 1-Boc-2-trimethylsilyl-indole is at room temperature before opening to prevent condensation.

-

Purge a syringe with a long needle with dry, inert gas (e.g., argon or nitrogen) at least three times.[2]

-

-

Transfer:

-

If the compound is a solid, dissolve it in an appropriate anhydrous solvent under an inert atmosphere.

-

Puncture the septum of the storage vial with the inert gas-purged needle.

-

Draw the desired volume of the solution into the syringe.

-

Withdraw the needle and immediately insert it into the reaction vessel, which should also be under an inert atmosphere.

-

Dispense the solution into the reaction vessel.

-

-

Cleaning:

-

Rinse the syringe and needle with a suitable dry solvent immediately after use.

-

Visualizations

Diagram 1: Logical Workflow for Handling and Storage

Caption: Logical workflow for the safe handling and optimal storage of 1-Boc-2-trimethylsilyl-indole.

References

- 1. Frontiers | Silylated Zeolites With Enhanced Hydrothermal Stability for the Aqueous-Phase Hydrogenation of Levulinic Acid to γ-Valerolactone [frontiersin.org]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. web.mit.edu [web.mit.edu]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. researchgate.net [researchgate.net]

- 6. ossila.com [ossila.com]

Navigating the Synthesis and Handling of 1-Boc-2-trimethylsilyl-indole: A Technical Safety Guide

For Researchers, Scientists, and Drug Development Professionals

1-Boc-2-trimethylsilyl-indole is a valuable intermediate in organic synthesis, particularly in the construction of complex indole-containing molecules relevant to pharmaceutical research. While its utility is significant, a thorough understanding of its safety and handling is paramount for ensuring a safe laboratory environment. This technical guide provides an in-depth overview of the known and inferred hazards of 1-Boc-2-trimethylsilyl-indole, along with recommended handling procedures and experimental considerations.

Physicochemical and Hazard Data

| Property | Data | Source |

| Molecular Formula | C₁₆H₂₃NO₂Si | [1] |

| Molecular Weight | 289.44 g/mol | [1] |

| Appearance | Pale brown crystals | [1] |

| Boiling Point | 373.6 ± 34.0 °C (Predicted) | [1][2] |

| Density | 1.00 ± 0.1 g/cm³ (Predicted) | [1][2] |

| Hazard Statements | H315: Causes skin irritation (Inferred) | [3][4] |

| H319: Causes serious eye irritation (Inferred) | [3][4] | |

| H335: May cause respiratory irritation (Inferred) | [3][4] |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 1-Boc-2-trimethylsilyl-indole is not available in the public domain, a representative procedure can be constructed based on general methods for the silylation of N-protected indoles.

Representative Synthesis of 1-Boc-2-trimethylsilyl-indole

Disclaimer: This is a representative protocol and should be adapted and optimized by qualified personnel. A thorough risk assessment should be conducted before commencing any experimental work.

Materials:

-

1-Boc-indole

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Chlorotrimethylsilane (TMSCl)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Saturated aqueous ammonium chloride solution

-

Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon manifold)

-

Magnetic stirrer and stirring bar

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

Preparation: Under an inert atmosphere, dissolve 1-Boc-indole in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-BuLi in hexanes dropwise via the dropping funnel. Stir the mixture at this temperature for 1 hour.

-

Silylation: Add chlorotrimethylsilane dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-